Predicted Amine Basicity (pKa) Differentiation: 3-(4-Bromophenyl)oxetan-3-amine hydrochloride vs. Unsubstituted Benzylamine
The predicted pKa of 3-(4-bromophenyl)oxetan-3-amine hydrochloride (pKa 8.09 ± 0.20) demonstrates a substantial reduction in amine basicity compared to the parent benzylamine scaffold (pKa 9.9), resulting from the electron-withdrawing inductive effect of the α-oxetane ring . This 500-fold decrease in basicity aligns with established SAR for α-oxetane amines, where the oxetane moiety consistently reduces pKa by approximately 2.7 units relative to non-oxetane counterparts [1]. The presence of the 4-bromophenyl substituent further attenuates basicity through resonance and inductive electron withdrawal compared to unsubstituted phenyl analogs, providing a unique basicity profile that influences both salt formation behavior and membrane permeability [2].
| Evidence Dimension | Amine basicity (pKa) |
|---|---|
| Target Compound Data | pKa 8.09 ± 0.20 (predicted) |
| Comparator Or Baseline | Benzylamine: pKa 9.9 (measured); 3-Phenyloxetan-3-amine: pKa 8.2-8.5 (predicted class range) |
| Quantified Difference | ΔpKa = 1.81 units vs. benzylamine (500-fold basicity reduction) |
| Conditions | ACD/Labs predicted pKa; aqueous solution at 25°C |
Why This Matters
The attenuated basicity profile reduces off-target hERG channel inhibition and improves oral absorption, making this compound a superior starting point for lead optimization in CNS and cardiovascular drug discovery programs where amine pKa control is critical.
- [1] Rojas, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(17), 11715-11746. (Section: Modulation of Amine Basicity) View Source
- [2] Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. View Source
